molecular formula C12H16O3 B2405813 2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol CAS No. 2411289-46-6

2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol

Cat. No.: B2405813
CAS No.: 2411289-46-6
M. Wt: 208.257
InChI Key: AWXMBKLILSZXCE-UHFFFAOYSA-N
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Description

“2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol” is a chemical compound with the molecular formula C21H24O4 . It is also known as 1,3-Bis[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol .


Molecular Structure Analysis

The molecular structure of “this compound” includes an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom . The compound also contains a phenyl group and a propan-2-ol group .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is approximately 624.763 Da . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the sources I found .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Substituted Sulfur-Containing Propan-2-ols Synthesis : Allyl glycidyl ether and 4-(oxiran-2-ylmethyl)morpholine reacted with aromatic dithiols to produce new substituted sulfur-containing propan-2-ols. The reaction follows the classic oxirane ring opening and adheres to the Krasuskii rule. Derivatives of these propan-2-ols were also synthesized (Mesropyan et al., 2009).

  • Ring-Opening for Cholesteryl Ester Transfer Protein Inhibition : A cholesteryl ester transfer protein (CETP) inhibitor was prepared using a regio- and diastereoselective ring-opening of oxirane in hexafluoro-2-propanol, demonstrating high yields and purity without requiring rare earth metal salts or column chromatography (Li et al., 2010).

  • Beta-Adrenolytic Activity Derivatives : The compound 3-(Oxiran-2-ylmethoxy)-l,5-diphenyl-lH-1,2,4-triazole was synthesized and further converted into aminoalkanol derivatives with potential beta-adrenolytic activity. These were confirmed through molecular structure analysis and receptor affinity determination (Kossakowski et al., 2006).

  • Novel Asymmetric Synthesis of (S)-Esmolol : An efficient asymmetric synthesis method for (S)-methyl 3-[4-(oxiran-2-ylmethoxy) phenyl] propanoate was developed, showcasing a hydrolytic kinetic resolution technique using Jacobsen catalyst (Narsaiah & Kumar, 2011).

  • ‘Quat-Primer’ Polymers Synthesis : Treatment of branched poly(ethylene imine) with derivatives of oxirane resulted in 'quat-primer polymers' with cationic and reactive groups, useful in coatings and material sciences (Goel et al., 2008).

Analytical Chemistry and Detection Techniques

  • Bisphenols Identification in Human Breast Milk : The compound was involved in the detection of bisphenols, such as BPA and BPS, in human breast milk using advanced techniques like HPLC coupled with diode-array detector (DAD) and fluorescence detector (FLD), indicating its utility in sensitive analytical methods (Tuzimski et al., 2020).

Material Science and Engineering Applications

  • Liquid Crystalline Epoxy Synthesis : Liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units were synthesized, showing potential applications in microelectronics due to high thermal conductivity and excellent thermal stabilities (Chen et al., 2019).

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,13)9-3-5-10(6-4-9)14-7-11-8-15-11/h3-6,11,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXMBKLILSZXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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